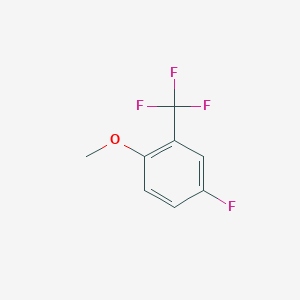
4-Fluoro-2-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(trifluoromethyl)anisole is an organic compound with the molecular formula C9H6F4O It is a fluorinated aromatic ether, characterized by the presence of both fluoro and trifluoromethyl groups attached to an anisole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)anisole typically involves the introduction of fluoro and trifluoromethyl groups onto an anisole framework. One common method includes the reaction of alkyl fluoro
Activité Biologique
4-Fluoro-2-(trifluoromethyl)anisole, a fluorinated aromatic compound, has garnered attention in the fields of medicinal chemistry and materials science due to its unique chemical properties. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which significantly influence its biological activity and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a methoxy group (-OCH₃) attached to a benzene ring that also carries a fluorine atom and a trifluoromethyl group (-CF₃).
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that fluorinated compounds often demonstrate enhanced activity against bacterial strains due to their ability to disrupt microbial membranes and inhibit enzyme functions .
- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and survival .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to decreased cell viability in cancerous cells .
- Membrane Disruption : The presence of fluorinated groups enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various fluorinated derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis markers. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 3-Fluoroaniline | Structure | Low | Moderate |
| 2,6-Difluorobenzyl alcohol | Structure | High | Low |
Propriétés
IUPAC Name |
4-fluoro-1-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVRUSRWSPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














